molecular formula C12H8F3NO4 B1458136 Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate CAS No. 1570497-01-6

Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate

Cat. No.: B1458136
CAS No.: 1570497-01-6
M. Wt: 287.19 g/mol
InChI Key: SFIZNTVKWMTMKR-UHFFFAOYSA-N
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Description

Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate is an isoxazole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 4-position of the phenyl ring and a methyl ester group at the 5-position of the isoxazole core. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a critical structural feature for drug design .

Properties

IUPAC Name

methyl 3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c1-18-11(17)10-6-9(16-20-10)7-2-4-8(5-3-7)19-12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIZNTVKWMTMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step (a): Formation of Ethyl Ethoxymethyleneacetoacetic Ester

  • React ethylacetoacetate with triethylorthoformate and acetic anhydride.
  • Maintain temperature between 75°C and 150°C, preferably 100–110°C.
  • This reaction produces a mixture containing ethyl ethoxymethyleneacetoacetic ester along with non-reactive components.
  • The non-reactive components can be separated by distillation under reduced pressure to isolate the ester intermediate.

Step (b): Cyclization to Ethyl-5-methylisoxazole-4-carboxylate

  • React the ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of sodium acetate or a trifluoroacetic acid salt.
  • The temperature is controlled between −20°C and 10°C, ideally around −5°C.
  • This step forms crude ethyl-5-methylisoxazole-4-carboxylate.
  • Purification of this intermediate is critical to reduce isomeric impurities.

Step (c): Hydrolysis to 5-methylisoxazole-4-carboxylic Acid

  • Treat the purified ethyl-5-methylisoxazole-4-carboxylate with a strong acid to hydrolyze the ester into the corresponding acid.
  • Crystallize the acid to improve purity.

Step (d): Conversion to Acid Chloride

  • React the crystallized acid with thionyl chloride (SOCl2), preferably anhydrous, to form 5-methylisoxazole-4-carbonyl chloride.
  • Optional solvents include toluene, ethyl acetate, acetonitrile, or chlorinated solvents, with toluene preferred.
  • The reaction temperature is ambient, and excess thionyl chloride can serve as both reagent and solvent.

Step (e): Amidation with Trifluoromethoxy-substituted Aniline

  • React the acid chloride with 4-(trifluoromethoxy)aniline (or trifluoromethyl aniline in analogous processes) in the presence of an amine base such as triethylamine.
  • The reaction temperature is maintained between 0°C and 50°C, preferably 5–15°C.
  • Vigorous stirring and controlled addition minimize by-products such as CATA (a known side product).
  • The final product is methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate or related amides depending on the exact substituents.

Reaction Conditions and Optimization

Step Reactants / Reagents Conditions Notes
(a) Ethylacetoacetate, triethylorthoformate, acetic anhydride 75–150°C (preferably 100–110°C) Distillation to separate non-reactive components
(b) Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt −20°C to 10°C (optimum −5°C) Vigorous stirring, slow addition to reduce isomeric impurities
(c) Crude ester, strong acid Ambient to mild heating Hydrolysis and crystallization to purify acid
(d) Acid, thionyl chloride (anhydrous), optional solvent (toluene preferred) Ambient temperature Excess SOCl2 can be used; solvent choice affects reaction efficiency
(e) Acid chloride, 4-(trifluoromethoxy)aniline, amine base (triethylamine preferred) 0–50°C (preferably 5–15°C) Controlled addition and stirring to minimize by-products like CATA

Purity and By-product Control

  • Use of hydroxylamine sulfate instead of hydroxylamine hydrochloride improves reaction clarity and reduces isomeric impurities.
  • Reverse addition techniques and vigorous stirring during amidation reduce localized basification, limiting by-product formation.
  • Temperature control is critical throughout to minimize side reactions.
  • Purification steps such as crystallization and solvent extraction are essential to obtain high-purity final product.
  • Reported by-product CATA can be reduced from levels of 6–8% to as low as 0.0006% with optimized conditions.

Research Findings and Improvements

  • The described process yields high-quality this compound with HPLC purity close to 99.8–100%.
  • Avoidance of distillation of the isoxazole ester intermediate simplifies the process and reduces impurity formation.
  • The process is scalable and suitable for pharmaceutical-grade synthesis due to low impurity profiles.
  • Reaction parameters such as temperature, reagent purity, and order of addition are critical for reproducibility and yield.

Summary Table of Key Parameters

Parameter Optimal Range / Condition Impact on Synthesis
Step (a) Temperature 100–110°C Efficient formation of ethyl ethoxymethyleneacetoacetic ester
Step (b) Temperature −5°C Minimized isomeric impurities
Hydroxylamine Source Hydroxylamine sulfate Clear reaction mixture, reduced impurities
Step (d) Solvent Toluene (preferred) Efficient acid chloride formation
Step (e) Base Triethylamine Minimizes by-product CATA
Step (e) Temperature 5–15°C Controlled amidation reaction
By-product CATA Level ≤0.0006% High purity final product
Final Product Purity (HPLC) 99.8–100% Pharmaceutical grade quality

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Isoxazole Carboxylates

The compound’s closest analogs differ in substituents on the phenyl ring or the isoxazole core. Key examples include:

Compound Name Substituent (R) Similarity Score Key Properties/Applications Reference
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate -OCH₃ 0.96 Higher polarity, lower metabolic stability
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate -Br 0.85 Enhanced halogen bonding potential
3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid -COOH 0.89 Increased acidity, metal coordination
3-Methyl-5-(4-trifluoromethylphenyl)isoxazole-4-carbaldehyde -CF₃, -CHO N/A Aldehyde group enables Schiff base formation

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃) : The trifluoromethoxy group in the target compound provides superior electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy analogs .
  • Carboxylic Acid (-COOH) Derivatives : These derivatives exhibit higher polarity and are often used as intermediates for metal-organic frameworks or prodrugs .

Physicochemical Properties

Property Target Compound Ethyl 3-(4-methoxyphenyl) Analog Methyl 3-(4-bromophenyl) Analog
Molecular Weight ~289.18 g/mol ~263.25 g/mol ~296.13 g/mol
Predicted LogP ~2.8 (high lipophilicity) ~2.1 ~3.0
Boiling Point Not reported ~343°C (predicted) ~350°C (estimated)
pKa ~-4.4 (ester hydrolysis) ~-3.9 ~-4.0

Notes:

  • The trifluoromethoxy group significantly increases lipophilicity (LogP ~2.8), favoring blood-brain barrier penetration compared to methoxy analogs .
  • Bromine’s higher atomic weight contributes to increased density (~1.5 g/cm³) in brominated derivatives .

Biological Activity

Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate is an isoxazole derivative that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H8_{8}F3_{3}NO4_{4}
  • Molecular Weight : 287.19 g/mol
  • Structural Features : The compound features a five-membered heterocyclic isoxazole ring with a trifluoromethoxy group attached to the phenyl ring, enhancing its lipophilicity and stability, which are critical for biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The trifluoromethoxy group significantly enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzyme activities or receptor functions effectively.

  • Enzyme Interaction : The compound may influence signaling pathways by modulating the activity of specific enzymes involved in metabolic processes.
  • Receptor Binding : Its structural attributes suggest potential interactions with various receptors, impacting physiological responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

  • IC50_{50} Values : The compound shows IC50_{50} values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .
  • Mechanism : It appears to target molecular pathways involved in cancer progression, including those that limit angiogenesis and alter cancer cell signaling pathways.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against common bacterial strains such as E. faecalis and K. pneumoniae, suggesting potential as an antibacterial agent .
  • Comparison with Standards : Its antibacterial efficacy has been compared favorably with standard antibiotics like ceftriaxone.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in preliminary studies:

  • Cytokine Inhibition : The compound was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound:

  • Case Study on Anticancer Activity :
    • A study investigated the effects of this compound on human leukemia cell lines, reporting significant reductions in cell viability at concentrations as low as 1.50 µM .
  • Antibacterial Efficacy :
    • Another study assessed the compound's antibacterial properties against Pseudomonas aeruginosa, demonstrating inhibition zones comparable to established antibiotics .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique AttributesBiological Activity
Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylateMethyl group at position 3Different reactivity profileModerate anticancer activity
4-(Trifluoromethoxy)phenyl isocyanateIsocyanate functional groupUsed in diverse chemical contextsLimited biological data
5-Methyl-N-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxamideAmide functional groupPotentially different biological activitiesEmerging research focus

Q & A

Q. What is the established synthetic route for Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate?

The compound is synthesized via alcoholysis of 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane. The reaction typically involves refluxing the carbonyl chloride with methanol, followed by purification using column chromatography. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming the esterification by FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. Which analytical techniques are critical for structural validation?

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–O bond lengths in the ester group) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethoxy phenyl proton shifts at δ 7.4–7.6 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 302.05) .

Q. How is purity assessed for this compound in research settings?

  • HPLC with UV detection : Uses C18 columns and acetonitrile/water gradients to quantify purity (>95%). Reference standards from pharmacopeial sources (e.g., USP) ensure method accuracy .
  • Elemental analysis : Validates C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting melting point data from different sources be resolved?

Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and compare results with NIST reference data. Recrystallization in solvents like ethyl acetate/hexane can isolate the thermodynamically stable polymorph .

Q. What strategies optimize the synthetic yield of this compound?

  • Solvent selection : Replace dichloromethane with THF to improve solubility of intermediates.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization during isoxazole ring formation .
  • Reaction monitoring : Use in-situ FTIR to track carbonyl chloride consumption.

Q. How are structure-activity relationship (SAR) studies designed for analogs?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to assess effects on bioactivity.
  • Bioassay integration : Test analogs against kinase targets (e.g., MAPK) using in vitro inhibition assays .

Q. What methodologies evaluate biological activity in preclinical studies?

  • Kinase inhibition assays : Measure IC₅₀ values using recombinant MAPK enzymes and fluorescence-based ADP-Glo™ kits.
  • Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assays, with dose-response curves (1–100 µM) .

Q. How is compound stability assessed under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 3–10) for 14 days. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Long-term stability : Store at –20°C in amber vials with desiccants; analyze every 6 months for potency loss .

Q. What computational approaches predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions between the isoxazole ring and MAPK’s ATP-binding pocket. Validate with molecular dynamics simulations (100 ns trajectories) .
  • QSAR models : Train on analog datasets to predict logP and IC₅₀ values for novel derivatives .

Q. How are analytical methods validated for regulatory compliance?

  • ICH Q2(R1) guidelines : Assess linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%).
  • System suitability tests : Ensure column efficiency (theoretical plates > 2000) and resolution (>2.0) between the compound and impurities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate

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